3-(Dimethylamino)-N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide
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Overview
Description
3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino, hydroxy, bis(4-methylphenyl), acetyl, and phenylpropanehydrazide groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide typically involves a multi-step process. One common method includes the reaction of 3,5-diacetyl-2,6-dimethylpyridine with p-N-dimethylaminobenzaldehyde and phenylhydrazine in the presence of potassium hydroxide (KOH) in ethanol. This reaction yields a condensation product, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed biological effects. For instance, its antiradical activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with similar structural features.
Bis[4-(dimethylamino)phenyl]methylium: Another compound with dimethylamino groups and phenyl rings.
Methanone, bis[4-(dimethylamino)phenyl]: A related compound with a similar core structure.
Uniqueness
3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H31N3O3 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
3-(dimethylamino)-N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpropanehydrazide |
InChI |
InChI=1S/C27H31N3O3/c1-20-10-14-22(15-11-20)27(33,23-16-12-21(2)13-17-23)26(32)28-30(24-8-6-5-7-9-24)25(31)18-19-29(3)4/h5-17,33H,18-19H2,1-4H3,(H,28,32) |
InChI Key |
MEVNXQQYALKVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)CCN(C)C)O |
Origin of Product |
United States |
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